4-Hydroxy Darunavir

Description

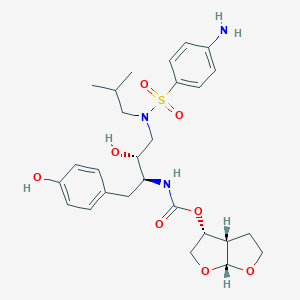

Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQVQNQWAPHMDK-HEXNFIEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313682-97-2 | |

| Record name | Darunavir metabolite M33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy Darunavir: Structure, Properties, and Analysis

Introduction

This compound is a principal oxidative metabolite of Darunavir, a second-generation HIV protease inhibitor renowned for its potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains[1][2][3][4]. As a synthetic non-peptide protease inhibitor, Darunavir's efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism[4]. Understanding the formation, properties, and quantification of its major metabolites, such as this compound, is paramount for drug development professionals and researchers. This is crucial for comprehensive pharmacokinetic modeling, evaluating potential drug-drug interactions, and fully characterizing the disposition of the parent compound.

This guide provides a detailed technical overview of this compound, synthesizing data on its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies essential for its accurate quantification in biological matrices.

Chemical Identity and Physicochemical Properties

This compound is formed through the hydroxylation of the aniline moiety of the parent drug[5][6]. This structural modification alters its physical and chemical characteristics.

Chemical Structure

The definitive structure of this compound involves the addition of a hydroxyl group to the 4-aminophenyl ring of the Darunavir molecule.

-

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate[7].

-

Canonical SMILES: CC(C)CN(CO)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC=C(C=C4)N[7].

-

InChIKey: SNQVQNQWAPHMDK-HEXNFIEUSA-N[7].

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 563.66 g/mol | [8][9] |

| Monoisotopic Mass | 563.23016 Da | [7] |

| CAS Number | 313682-97-2 | [9][10] |

| XLogP (Predicted) | 2.6 | [7] |

| Appearance | White to off-white powder | [11] |

Metabolic Formation and Pharmacokinetics

The biotransformation of Darunavir is a critical determinant of its therapeutic window and potential for drug interactions. This compound is a product of this extensive metabolic process.

The Role of Cytochrome P450 3A4 (CYP3A4)

Darunavir is extensively and almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) isozyme located primarily in the liver and intestines[12][13][14]. The formation of this compound occurs via aromatic hydroxylation of the aniline ring, one of several major metabolic pathways for the parent drug[5][6].

The clinical significance of this metabolic pathway is underscored by the co-administration of Darunavir with a low-dose pharmacokinetic enhancer, typically ritonavir or cobicistat[2][15]. Ritonavir is a potent inhibitor of CYP3A4[16][17]. By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism of Darunavir, leading to a substantial increase in its plasma concentration and bioavailability—from 37% to 82%[13][14][15]. This "boosting" effect allows for a reduced dosing frequency and pill burden, but also highlights the importance of understanding the metabolic profile, as any co-administered drug that induces or is a substrate for CYP3A4 can lead to significant drug-drug interactions[12][16][18].

The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic conversion of Darunavir to this compound by CYP3A4 and its inhibition by Ritonavir.

Excretion

Following metabolism, Darunavir and its metabolites are primarily eliminated in the feces. Studies with radiolabeled [¹⁴C]darunavir showed that approximately 79.5% of the administered dose is recovered in feces, with another 13.9% found in urine[5][13][14]. When Darunavir is administered without a booster, unchanged drug accounts for only about 8% of the total dose excreted, indicating extensive metabolism[5][6]. However, when boosted with ritonavir, the excretion of unchanged Darunavir increases to nearly 49% of the dose, directly demonstrating the potent inhibition of its metabolism[5][6].

Pharmacological Profile

While Darunavir is a highly potent inhibitor of the HIV-1 protease, the specific pharmacological activity of its metabolites, including this compound, is not extensively detailed in publicly available literature. The primary significance of this compound lies in its role as an indicator of the parent drug's metabolic fate. The accurate measurement of this metabolite is essential for understanding the complete pharmacokinetic profile of Darunavir, assessing metabolic clearance rates, and investigating the mechanisms behind drug-drug interactions involving the CYP3A4 pathway.

Analytical Methodologies for Quantification

The accurate quantification of this compound in complex biological matrices like plasma is essential for pharmacokinetic and therapeutic drug monitoring studies. Due to the low concentrations typically observed, highly sensitive and specific methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering superior selectivity and sensitivity compared to methods like HPLC-UV[19].

Experimental Protocol: LC-MS/MS Quantification

The following protocol provides a representative, validated methodology for the determination of this compound in human plasma.

4.1.1 Sample Preparation (Protein Precipitation)

-

Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the chromatographic system. Acetonitrile is an effective solvent for precipitating proteins while keeping the analyte and internal standard in solution.

-

Procedure:

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of a solution of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Darunavir or a structurally similar compound).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis[20].

-

4.1.2 Chromatographic Conditions

-

Rationale: Reversed-phase chromatography is used to separate this compound from other endogenous plasma components based on polarity. A gradient elution ensures efficient separation and a sharp peak shape.

-

Parameters:

-

Chromatographic System: UPLC/HPLC system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[20].

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 30% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.0 minute.

-

Injection Volume: 5 µL.

-

4.1.3 Mass Spectrometry Conditions

-

Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific fragmentation (transition) of the analyte. Electrospray ionization in positive mode (ESI+) is effective for protonating amine-containing compounds like Darunavir and its metabolites.

-

Parameters:

-

Mass Spectrometer: Triple quadrupole mass spectrometer[20].

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

This compound: Precursor ion (Q1) m/z 564.2 → Product ion (Q3) m/z [Specific fragment].

-

Darunavir (for comparison): Precursor ion (Q1) m/z 548.2 → Product ion (Q3) m/z 392.2.

-

Internal Standard: [To be determined based on selection].

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized for the specific instrument and analyte to achieve maximum signal intensity.

-

The overall analytical workflow is depicted below.

Caption: Standard workflow for the bioanalytical quantification of this compound using LC-MS/MS.

Conclusion

This compound is a key metabolite in the biotransformation of the HIV protease inhibitor Darunavir. Its formation is mediated by the CYP3A4 enzyme system, a pathway of immense clinical importance due to the routine co-administration of Darunavir with CYP3A4 inhibitors like ritonavir. While its intrinsic pharmacological activity is not well-defined, its role as a biomarker for Darunavir metabolism is critical. The ability to accurately quantify this compound using robust analytical methods such as LC-MS/MS is fundamental for advanced pharmacokinetic studies, ensuring the safe and effective use of Darunavir in the treatment of HIV infection.

References

-

Boffito, M., et al. (2008). Pharmacological interactions with darunavir. PubMed. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

PubChem. (n.d.). Hydroxy Darunavir. PubChem. [Link]

-

Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. ResearchGate. [Link]

-

Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]

-

Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]

-

Desta, Z., et al. (2019). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. PubMed Central. [Link]

-

Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. Vivantes Scientific Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Darunavir. PubChem. [Link]

-

Chemsrc. (n.d.). Darunavir. Chemsrc. [Link]

-

Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

-

PASL. (n.d.). Hydroxy Darunavir. PASL. [Link]

-

Ghosh, A. K., et al. (2015). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. NIH. [Link]

-

New Drug Approvals. (2013). DARUNAVIR. New Drug Approvals. [Link]

-

Ghosh, A. K., et al. (2019). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]

-

Patel, D. R., et al. (2015). pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. [Link]

-

FDA. (n.d.). PREZISTA™ (darunavir) Tablets. FDA. [Link]

-

Sreekanth, N., et al. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

P, K., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. [Link]

-

Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. PubMed. [Link]

-

Vermeir, M., et al. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]

-

Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]

-

Khalil, H. A., et al. (2023). Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. RSC Publishing. [Link]

-

Aberg, J. A., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. PubMed Central. [Link]

-

Sekar, V., et al. (2010). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. ResearchGate. [Link]

-

Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. [Link]

-

The Pharmaceutical Journal. (2024). Management of hypertrophic cardiomyopathy. The Pharmaceutical Journal. [Link]

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS. [Link]

-

Koudriakova, T., et al. (1998). Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Darunavir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]

- 7. PubChemLite - this compound (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]

- 8. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. This compound | 313682-97-2 [chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 14. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Darunavir - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pnrjournal.com [pnrjournal.com]

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darunavir, a cornerstone of modern highly active antiretroviral therapy (HAART), is a potent second-generation HIV-1 protease inhibitor.[1][2][3] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. This guide provides a detailed analysis of the metabolic pathways of darunavir, with a specific focus on the formation and clinical relevance of its hydroxylated metabolites, collectively referred to herein as 4-hydroxy darunavir. We will dissect the enzymatic machinery responsible for these biotransformations, the profound impact of pharmacokinetic boosting, and the state-of-the-art analytical methodologies required for their characterization.

Darunavir: Mechanism and Clinical Context

Darunavir is a nonpeptidic, synthetic molecule designed to potently inhibit the HIV-1 protease enzyme.[4][5] By binding to the active site of the protease, darunavir prevents the cleavage of viral Gag-Pol polyproteins, a critical step in the viral life cycle.[4] This action results in the production of immature, non-infectious virions, thereby suppressing viral replication.[4]

A defining feature of darunavir's clinical use is its co-administration with a low dose of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, typically ritonavir or cobicistat.[2][6][7] This practice, known as "boosting," is essential to overcome darunavir's otherwise poor oral bioavailability (~37%) and rapid metabolism.[6][8] By inhibiting CYP3A4, the boosting agent dramatically increases darunavir's plasma concentrations and extends its half-life, raising bioavailability to approximately 82% and allowing for a manageable dosing regimen.[6][8]

Phase I Metabolism: The Genesis of this compound

The metabolism of darunavir is almost exclusively hepatic and is mediated by the cytochrome P450 system, with CYP3A4 being the principal isoenzyme involved.[6][9][10][11] In the absence of a boosting agent, darunavir undergoes extensive Phase I oxidative metabolism.[12] Several key oxidative pathways have been identified:

-

Aliphatic Hydroxylation: The addition of a hydroxyl group to the isobutyl moiety.

-

Aromatic Hydroxylation: Hydroxylation of the aniline (p-aminophenyl) ring or the benzylic moiety.

-

Carbamate Hydrolysis: Cleavage of the carbamate linkage.

The term "this compound" generally refers to the major oxidative metabolites where a hydroxyl group is added to the molecule. The most significant of these are formed through isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation.[12][13] These hydroxylated metabolites represent the primary products of darunavir's initial biotransformation.

The Profound Influence of Ritonavir Boosting

The co-administration of ritonavir fundamentally alters the metabolic landscape of darunavir. Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[14][15] It binds tightly to the active site of the enzyme, effectively inactivating it and preventing the metabolism of co-administered CYP3A4 substrates like darunavir.[14]

A pivotal human study using radiolabeled [¹⁴C]darunavir demonstrated this effect with remarkable clarity.[12][16]

-

Without Ritonavir: Darunavir was extensively metabolized, with only 8.0% of the administered dose being excreted as the unchanged parent drug.[12] The primary metabolic routes were carbamate hydrolysis and hydroxylation.[12]

-

With Ritonavir: The inhibition of CYP3A4 was so significant that the excretion of unchanged darunavir surged to 48.8% of the dose.[12] The formation of metabolites from carbamate hydrolysis and aliphatic/aromatic hydroxylation was markedly inhibited.[12][16]

This inhibition is the cornerstone of darunavir's clinical utility, ensuring that therapeutic concentrations are maintained. However, it also establishes a high potential for drug-drug interactions with other compounds metabolized by CYP3A4.[7][10]

Analytical Workflow: Quantification of Darunavir and its Metabolites

Accurate quantification of darunavir and this compound in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology for this purpose due to its high sensitivity and specificity.[13][17]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a self-validating system for the simultaneous analysis of darunavir and its primary hydroxylated metabolite.

1. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and efficient method to remove the bulk of interfering proteins from the plasma matrix.

-

Step 1.1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Step 1.2: Add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., Darunavir-d9). The internal standard is critical for correcting for variability in sample processing and instrument response.

-

Step 1.3: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

-

Step 1.4: Centrifuge the tubes at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Step 1.5: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

2. Chromatographic Separation (HPLC):

-

Rationale: Chromatographic separation is necessary to resolve the parent drug from its metabolites and other endogenous components prior to mass spectrometric detection, preventing ion suppression.

-

Step 2.1: Utilize a high-performance liquid chromatography (HPLC) system.

-

Step 2.2: Employ a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Step 2.3: Use a gradient elution with a binary mobile phase system:

-

Mobile Phase A: Aqueous component, e.g., 0.1% formic acid in water.

-

Mobile Phase B: Organic component, e.g., 0.1% formic acid in acetonitrile.

-

-

Step 2.4: A typical gradient might run from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min. This must be optimized to ensure baseline separation.

3. Mass Spectrometric Detection (Tandem Quadrupole):

-

Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.

-

Step 3.1: Use an electrospray ionization (ESI) source operating in positive ion mode.

-

Step 3.2: Monitor specific precursor-to-product ion transitions (m/z) for each analyte. These transitions are unique molecular fingerprints.

-

Darunavir: 548.3 → 392.3[18]

-

This compound: 564.3 → 408.3 (Proposed, based on +16 Da for hydroxylation)

-

Darunavir-d9 (IS): 557.3 → 401.3

-

-

Step 3.3: Optimize collision energy and other source parameters for each MRM transition to maximize signal intensity.

Data Presentation: Quantitative Parameters

The following table summarizes typical parameters for a validated LC-MS/MS method for darunavir analysis. Data for hydroxylated metabolites would be expected to fall within similar ranges.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (%) |

| Darunavir | 5.0 – 5000 | 5.0 | < 15 | 93.7 to 103.0 |

(Data compiled from representative validated methods[13])

Clinical Implications and Drug Interactions

The central role of CYP3A4 in darunavir's metabolism makes it a focal point for clinically significant drug-drug interactions.[7][19]

-

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can dramatically decrease darunavir plasma concentrations, even in the presence of ritonavir, potentially leading to loss of virologic response.[8]

-

CYP3A4 Substrates: As darunavir/ritonavir is a potent inhibitor of CYP3A4, it can increase the plasma concentrations of other drugs that are metabolized by this enzyme.[10] This necessitates careful review and potential dose adjustment of co-administered medications, particularly those with a narrow therapeutic index.[7]

-

Hepatotoxicity: While generally well-tolerated, drug-induced hepatitis has been reported with darunavir/ritonavir.[7][20] Patients with pre-existing liver dysfunction, such as chronic hepatitis B or C, are at an increased risk for liver function abnormalities.[7] The metabolic burden on the liver underscores the importance of monitoring hepatic function in these populations.

Conclusion

The metabolic pathway of darunavir is a well-defined process dominated by CYP3A4-mediated oxidation, leading to the formation of hydroxylated metabolites such as this compound. The clinical pharmacology of darunavir is inseparable from the concept of pharmacokinetic boosting, where intentional, potent inhibition of this metabolic pathway by ritonavir is leveraged to achieve therapeutic efficacy. A thorough understanding of this metabolic interplay is paramount for drug development professionals and clinicians to optimize therapy, predict and manage drug-drug interactions, and ensure the safe and effective use of this vital antiretroviral agent. The analytical workflows presented herein provide the robust tools necessary to investigate these pathways and their clinical consequences further.

References

-

Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. PubMed. [Link]

-

Sekar, V., et al. (2007). Darunavir: pharmacokinetics and drug interactions. PubMed. [Link]

-

Drugs.com. (2023). Darunavir: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]

-

Moltó, J., et al. (2008). [Pharmacological interactions with darunavir]. PubMed. [Link]

-

Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]

-

Boffito, M., et al. (2007). Darunavir: Pharmacokinetics and Drug Interactions. ResearchGate. [Link]

-

Vermeir, M., et al. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Darunavir?. Patsnap Synapse. [Link]

-

Clotet, B., et al. (2012). Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection. PubMed. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). 202895Orig1s000. FDA. [Link]

-

Clinical Info HIV.gov. (n.d.). Drug-Drug Interactions: Protease Inhibitors and Other Drugs. NIH. [Link]

-

ResearchGate. (n.d.). pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PMC - NIH. [Link]

-

De Meyer, S., et al. (2009). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]

-

Kim, H., et al. (2015). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

-

The Pharmaceutical Journal. (2024). Management of hypertrophic cardiomyopathy. The Pharmaceutical Journal. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. [Link]

- Google Patents. (2011). CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates.

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences. [Link]

-

Kumar, G. N., et al. (1998). Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5. PubMed. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Vivantes Scientific Database. (n.d.). Clinical pharmacokinetics of darunavir. Vivantes Scientific Database. [Link]

- New therapeutic agents in the management of HIV: an overview of darunavir for clinicians. (n.d.). No Source Found.

-

National Center for Biotechnology Information. (n.d.). Darunavir. PubChem - NIH. [Link]

-

Ghosh, A. K., et al. (2007). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. PMC - NIH. [Link]

-

Moltó, J., et al. (2015). Darunavir and Ritonavir Total and Unbound Plasmatic Concentrations in HIV-HCV-Coinfected Patients with Hepatic Cirrhosis Compared to Those in HIV-Monoinfected Patients. NIH. [Link]

-

National Center for Biotechnology Information. (2024). Darunavir. LiverTox - NCBI Bookshelf - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 5. Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Darunavir - Wikipedia [en.wikipedia.org]

- 9. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pnas.org [pnas.org]

- 15. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 20. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Generation of 4-Hydroxy Darunavir

Darunavir is a second-generation HIV-1 protease inhibitor, distinguished by its potent activity against both wild-type and multidrug-resistant viral strains.[1][2] A cornerstone of its clinical efficacy is its co-administration with a low dose of Ritonavir.[3][4] This practice, known as pharmacokinetic boosting, leverages Ritonavir's potent inhibition of the cytochrome P450 isoenzyme CYP3A4.[5][6][7] Since Darunavir is almost exclusively metabolized and cleared by CYP3A4, this co-administration significantly increases its plasma concentration and prolongs its half-life, enhancing its therapeutic effect.[1][3][4]

The primary metabolic transformation that Darunavir undergoes is oxidation, leading to the formation of several hydroxylated metabolites. Among these, this compound is a key product of this CYP3A4-mediated reaction. For researchers and drug development professionals, the ability to reliably generate and characterize this metabolite in vitro is paramount. It is essential for definitive metabolite identification in clinical samples, for conducting safety and toxicity assessments of the metabolite itself, and for developing quantitative analytical methods that require a pure reference standard.

This guide provides a comprehensive technical overview of the principles and methodologies for the in vitro generation of this compound, focusing on biocatalytic approaches and the subsequent analytical characterization.

Section 1: The Core Biotransformation - CYP3A4-Mediated Hydroxylation

The conversion of Darunavir to this compound is a Phase I metabolic reaction. Specifically, it is a mono-hydroxylation event catalyzed by CYP3A4, a heme-containing monooxygenase. The enzyme utilizes molecular oxygen (O₂) and reducing equivalents from the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) to insert a single oxygen atom (as a hydroxyl group) onto the Darunavir molecule. The causality here is the CYP450 catalytic cycle, a complex process for which the continuous supply of electrons from NADPH, facilitated by NADPH-cytochrome P450 reductase, is an absolute requirement.

Caption: Metabolic pathway of Darunavir to this compound via CYP3A4.

Section 2: Biocatalytic Generation Using Human Liver Microsomes (HLMs)

Human liver microsomes are vesicles of the endoplasmic reticulum isolated from liver tissue. They are the standard and most widely used in vitro system for studying Phase I drug metabolism because they contain a high concentration of cytochrome P450 enzymes, including CYP3A4.[8][9][10] Using HLMs provides a biologically relevant environment that closely mimics hepatic metabolism.

The experimental setup involves incubating Darunavir with HLMs in a buffered solution at physiological temperature (37°C). The reaction's initiation is critically dependent on the addition of an NADPH-regenerating system. This system, typically composed of NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously generates NADPH from NADP⁺. This is essential because NADPH is consumed stoichiometrically during the CYP450 cycle; without regeneration, the reaction would quickly cease.

Experimental Controls as a Self-Validating System: To ensure the observed formation of this compound is due to enzymatic activity, control incubations are mandatory:

-

No NADPH System: Incubating Darunavir and HLMs without the NADPH-regenerating system. The absence of the metabolite confirms the reaction is NADPH-dependent and not due to spontaneous degradation.

-

No HLMs: Incubating Darunavir in the buffer with the NADPH system but without microsomes. This control demonstrates that the transformation requires the enzymatic machinery present in the HLMs.

Section 3: A Purified Approach: Recombinant CYP3A4 Systems

For applications requiring a more defined catalytic system, recombinant human CYP3A4 enzymes offer a powerful alternative to HLMs. These systems utilize a single, specific CYP isoenzyme (in this case, CYP3A4) expressed in a host system (e.g., insect cells or E. coli).

Rationale and Experimental Choices:

-

Expertise & Experience: The primary advantage of using a recombinant system is the elimination of metabolic "noise." In HLMs, other CYP isoenzymes are present and could potentially contribute to minor metabolic pathways. A recombinant system ensures that any observed metabolism is solely the work of CYP3A4.

-

Trustworthiness: This approach provides unambiguous confirmation that CYP3A4 is the enzyme responsible for generating this compound. The protocol is similar to that for HLMs, but the microsomal protein is replaced with a specific concentration of recombinant CYP3A4, often supplemented with purified cytochrome P450 reductase and cytochrome b5 to optimize electron transfer.

Section 4: The Indispensable Role of a Chemical Reference Standard

While biocatalytic methods are used to generate the metabolite, a pure, chemically synthesized reference standard of this compound is non-negotiable for rigorous scientific work.

Authoritative Grounding: The availability of a reference standard (CAS No. 313682-97-2) from chemical suppliers provides the analytical benchmark.[11][12] This standard serves two critical functions:

-

Unambiguous Identification: By comparing the retention time and mass fragmentation pattern of the in vitro-generated metabolite with that of the certified standard, its identity can be confirmed without doubt.

-

Accurate Quantification: The reference standard is used to create a calibration curve, allowing for the precise measurement of the concentration of this compound produced in the enzymatic reaction.

The de novo chemical synthesis of this compound is a complex, multi-step process rooted in advanced organic chemistry, typically involving protected intermediates to achieve the correct stereochemistry.[13][14] For most researchers, direct procurement of the certified standard is the most practical and reliable approach.

Section 5: Analytical Workflow for Metabolite Confirmation

Once the in vitro incubation is complete, a robust analytical workflow is required to stop the reaction, separate the newly formed metabolite from the complex biological matrix, and perform identification and quantification.

Caption: General experimental workflow from in vitro incubation to analysis.

The analytical method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[15]

Data Presentation: Typical LC-MS/MS Parameters

| Parameter | Typical Setting | Rationale |

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides good hydrophobic retention and separation of Darunavir from its more polar metabolite. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |

| Elution | Gradient | A gradient from low to high organic content is used to first elute the polar metabolite, followed by the parent drug. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the structures readily accept a proton. |

| Monitored Ion (Parent) | [M+H]⁺ | Protonated molecular ion. |

| Darunavir m/z | 548.2 | C₂₇H₃₇N₃O₇S (MW 547.66) + H⁺ |

| This compound m/z | 564.2 | C₂₇H₃₇N₃O₈S (MW 563.66) + H⁺ |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high specificity by monitoring a specific fragmentation of the parent ion into a product ion. |

Section 6: Detailed Experimental Protocols

Protocol 1: Generation of this compound using HLMs

This protocol is a representative example and should be optimized for specific laboratory conditions and analytical instrumentation.

1. Reagent Preparation:

- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

- Darunavir Stock: 10 mM Darunavir in DMSO.

- HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier) thawed on ice. Protein concentration is typically 20 mg/mL.

- NADPH-Regenerating System Solution (Solution A): 3 mM NADP⁺, 5.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in phosphate buffer.

- Enzyme Solution (Solution B): 0.67 U/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.

- Quenching Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

2. Incubation Procedure:

- On ice, prepare reaction tubes. For a final volume of 200 µL:

- 156 µL of Phosphate Buffer

- 20 µL of Solution A

- 10 µL of Solution B

- Add 2 µL of the 10 mM Darunavir stock solution to each tube and vortex gently. This yields a starting substrate concentration of 100 µM. (Note: The concentration should be optimized based on the Kₘ of the reaction if known; 1-10 µM is also common).[16]

- Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

- Initiate the reaction by adding 12 µL of thawed HLM stock (final protein concentration: ~1.2 mg/mL) and vortex gently.

- Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time points (e.g., 0, 15, 30, 60 min) can be taken to assess reaction kinetics.

- Terminate the reaction by adding 400 µL (2 volumes) of the ice-cold Quenching Solution.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Following the termination step in Protocol 1, vortex the sample tubes vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

References

-

Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. Available at: [Link]

-

Sekar, V., et al. (2007). Darunavir: pharmacokinetics and drug interactions. PubMed. Available at: [Link]

-

Moreno, S., et al. (2007). [Pharmacological interactions with darunavir]. PubMed. Available at: [Link]

- The Pharmaceutical Journal. (2026).

- ResearchGate. (n.d.). An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis.

- BenchChem. (n.d.).

- Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research.

-

Rao, D. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PMC - NIH. Available at: [Link]

- ACS Bio & Med Chem Au. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors.

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

-

De Clercq, E., & Mitsuya, H. (2008). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. PMC - NIH. Available at: [Link]

- ResearchGate. (2020). Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review.

-

Kumar, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. Available at: [Link]

- The Journal of Organic Chemistry. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction.

- New Drug Approvals. (2013). DARUNAVIR. New Drug Approvals.

- European Patent Office. (n.d.).

- Google Patents. (n.d.). CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates.

- International Journal of Pharmaceutical Research. (2020).

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

- Sevrioukova, I. F. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.

- BioIVT. (n.d.).

-

GPAT Discussion Center. (2020). How Ritonavir acts as booster drug. YouTube. Available at: [Link]

- PubMed. (n.d.). CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor saquinavir in vitro. PubMed.

- SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink.

-

MDPI. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. MDPI. Available at: [Link]

- Google Patents. (n.d.). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.

Sources

- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. oyc.co.jp [oyc.co.jp]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. This compound | 313682-97-2 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to the Biological Activity of the 4-Hydroxy Darunavir Metabolite

Introduction: Beyond the Parent Compound

Darunavir (DRV) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV-1) infection. As a second-generation protease inhibitor (PI), it was meticulously designed for high potency and a formidable barrier to the development of resistance.[1][2][3][4] Its mechanism of action involves potent inhibition of the viral protease enzyme, which is critical for the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.[5][6] However, the clinical journey of any xenobiotic is not solely defined by the parent molecule. The metabolic fate of a drug—the biotransformation it undergoes within the body—is of paramount importance.

Darunavir is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8][9][10] This process generates several metabolites, primarily through oxidation. Among these is this compound, a product of aromatic hydroxylation. Understanding the biological activity of this metabolite is crucial for a complete comprehension of Darunavir's therapeutic profile, including its overall efficacy, duration of action, and potential for off-target effects. This guide provides a detailed examination of the formation, biological activity, and analytical assessment of the this compound metabolite, tailored for researchers and drug development professionals.

Metabolic Pathway: The Genesis of this compound

The oral bioavailability of Darunavir, when administered alone, is approximately 37%, a limitation largely due to extensive first-pass metabolism by intestinal and hepatic CYP3A4.[8][11] To counteract this, Darunavir is almost invariably co-administered with a low "boosting" dose of a potent CYP3A4 inhibitor, either ritonavir or cobicistat.[7][11][12] This boosting strategy elevates the bioavailability of Darunavir to about 82% and extends its half-life to approximately 15 hours, allowing for less frequent dosing and maintaining plasma concentrations well above the inhibitory concentration for the virus.[8][9][11][13]

The primary metabolic routes for unboosted Darunavir are:

-

Carbamate Hydrolysis

-

Isobutyl Aliphatic Hydroxylation

-

Aniline Aromatic Hydroxylation (leading to this compound) [9][14]

Ritonavir boosting significantly suppresses these pathways, leading to a much larger fraction of the administered dose being excreted as the unchanged parent drug.[14][15]

Caption: Metabolic pathway of Darunavir and the inhibitory effect of ritonavir.

Core Biological Activity: A Significant Attenuation of Potency

The central question for any drug metabolite is its pharmacological activity relative to the parent compound. For this compound and other oxidative metabolites, the data are unequivocal: their antiviral potency is substantially diminished.

Studies have identified at least three oxidative metabolites of Darunavir in humans. All of these metabolites demonstrated antiviral activity that was at least 90% less than the activity of the parent Darunavir against wild-type HIV.[16]

Mechanistic Rationale for Reduced Activity: Darunavir's high potency is derived from its unique structural features, which allow it to form extensive hydrogen bonds with the backbone of the HIV protease active site.[1][6] This interaction is particularly robust, even with proteases that have developed mutations conferring resistance to other PIs.[2][3] The introduction of a polar hydroxyl group onto the aniline ring, as in this compound, likely alters the molecule's conformation and electronic distribution. This change is expected to disrupt the precise fit within the hydrophobic pockets of the protease active site, thereby weakening the critical hydrogen bond network and drastically reducing its binding affinity and inhibitory capacity.

Pharmacokinetic Profile and Clinical Significance

While comprehensive human pharmacokinetic data specifically for the this compound metabolite are not widely published, its profile can be inferred from the overall metabolism of the parent drug.[9] In the presence of ritonavir boosting, the formation of all metabolites, including this compound, is significantly suppressed.[14] Consequently, the systemic exposure to these less active metabolites is low, while the concentration of the highly potent parent drug is maximized.

This dynamic is fundamental to the clinical success of the Darunavir/ritonavir regimen. The therapeutic strategy is explicitly designed to inhibit the metabolism of Darunavir, ensuring that the dominant circulating species is the parent drug at concentrations sufficient to suppress viral replication effectively. The low intrinsic activity of the 4-Hydroxy metabolite means that its minimal presence in a boosted regimen does not contribute significantly to the overall antiviral effect, nor does it function as a meaningful therapeutic agent.

| Parameter | Darunavir (Ritonavir-Boosted) | This compound Metabolite | Source(s) |

| Bioavailability | ~82% | Lower than Darunavir | [8][9] |

| Tmax | 2.5 - 4 hours | N/A (Formation-rate limited) | [8][11] |

| Plasma Protein Binding | ~95% | N/A | [8][10] |

| Elimination Half-life (t½) | ~15 hours | Likely shorter than boosted Darunavir | [7][8] |

| Primary Route of Excretion | Feces (~79.5%) and Urine (~13.9%) | Excreted in feces and urine | [8][10] |

| Antiviral Activity (vs WT HIV) | Highly Potent | Activity reduced by ≥90% | [16] |

Table 1: Comparative Pharmacokinetic and Activity Profile. (N/A: Not extensively available in published literature).

Experimental Protocols: Assessing Antiviral Activity and Quantitation

To rigorously evaluate the biological activity of a metabolite like this compound, a series of validated in vitro assays are essential.

Protocol 1: Cell-Based HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay is a widely used method for quantifying the inhibition of HIV-1 replication.[17] It utilizes HeLa cells (TZM-bl) engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Methodology:

-

Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin). Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound), parent drug (Darunavir as a positive control), and a vehicle control (e.g., DMSO) in assay medium.

-

Treatment and Infection: Add 50 µL of the diluted compounds to the appropriate wells. Immediately after, add 50 µL of a pre-titered amount of HIV-1 virus stock (e.g., NL4-3 or a clinical isolate) to each well.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow for viral entry, replication, and reporter gene expression.

-

Lysis and Luminescence Reading: Aspirate the medium. Lyse the cells using a commercial luciferase lysis buffer. Transfer the cell lysate to an opaque 96-well plate. Add luciferase substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for the TZM-bl cell-based HIV-1 inhibition assay.

Protocol 2: Quantification of Darunavir and Metabolites by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of Darunavir and its hydroxylated metabolites in plasma, essential for pharmacokinetic studies.[9][18]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile) containing a suitable internal standard (e.g., a deuterated analog of Darunavir).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Chromatographic Separation (HPLC):

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Employ a suitable gradient elution to separate Darunavir from its more polar metabolites (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Darunavir, this compound, and the internal standard. These transitions must be optimized by direct infusion of analytical standards.

-

Conclusion

The this compound metabolite exhibits substantially reduced anti-HIV activity compared to its parent compound, with its potency diminished by at least 90%.[16] This significant loss of activity underscores the critical importance of the ritonavir-boosting strategy employed in clinical practice. By potently inhibiting CYP3A4-mediated metabolism, this approach ensures that high, sustained plasma concentrations of the highly active parent drug, Darunavir, are maintained, thereby maximizing its therapeutic efficacy. The contribution of the 4-Hydroxy metabolite to the overall antiviral effect of the regimen is negligible. For drug development professionals, the study of Darunavir and its metabolites serves as a powerful example of how pharmacokinetic enhancement can be leveraged to optimize the therapeutic index of a potent antiviral agent, effectively designing a clinical strategy that circumvents the formation of less active biotransformation products.

References

-

Vermeir, M., Lachau-Durand, S., Mannens, G., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. [Link]

-

Boffito, M., Miralles, D., & Hill, A. (2008). Darunavir: pharmacokinetics and drug interactions. Journal of Antimicrobial Chemotherapy, 62(6), 1189-1196. [Link]

-

Gama, L., & Abreu, C. M. (2019). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virusdisease, 30(3), 349-354. [Link]

-

Rittweger, M., & Arastéh, K. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 46(9), 739-756. [Link]

-

Momper, J. D., Best, B. M., Wang, J., et al. (2018). Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV. Antimicrobial Agents and Chemotherapy, 62(11), e01159-18. [Link]

-

Schoggins, J. W., & Randall, G. (2013). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Chemical Biology, 5(1), 1-16. [Link]

-

Rao, R. N., Maurya, P. K., & Khalid, S. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 92, 123-130. [Link]

-

Khoo, S., Peytavin, G., Burger, D., et al. (2017). Pharmacokinetics and Safety of Darunavir/Ritonavir in HIV-Infected Pregnant Women. AIDS Reviews, 19(1), 16-23. [Link]

-

ResearchGate. (2014). Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. ResearchGate. [Link]

-

Shah Family Global Innovation Lab. (n.d.). Cell-phone Based Detection of HIV Drug Resistance. Purdue University. [Link]

-

Rasayan Journal of Chemistry. (2020). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry, 13(2), 1017-1025. [Link]

-

Tabler, C. O., D'Aquila, R. T., & Hope, T. J. (2024). Mechanism and Kinetics of HIV-1 Protease Activation. Viruses, 16(6), 882. [Link]

-

Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 20-23. [Link]

-

Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]

-

Patsnap. (2024). What is the mechanism of Darunavir? Patsnap Synapse. [Link]

-

Clotet, B., & Gatell, J. M. (2009). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 3-9. [Link]

-

McKeage, K., Perry, C. M., & Keam, S. J. (2009). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 69(4), 475-501. [Link]

-

Veillette, M., Coutu, M., Richard, J., et al. (2022). ELISA Assay for Evaluation of HIV-1 Trimeric Envelope Glycoproteins. JoVE (Journal of Visualized Experiments). [Link]

-

National Center for Biotechnology Information. (n.d.). Darunavir. PubChem Compound Database. [Link]

-

Pediatric Oncall. (n.d.). Darunavir. Drug Index. [Link]

-

Bojkova, D., Bechtel, M., McLaughlin, K. M., et al. (2020). Lack of antiviral activity of darunavir against SARS-CoV-2. Journal of Clinical Virology, 129, 104495. [Link]

-

Lee, S., & Kim, H. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biomolecules & Therapeutics, 26(1), 17-24. [Link]

-

ResearchGate. (2007). Clinical Pharmacokinetics of Darunavir. ResearchGate. [Link]

-

Semantic Scholar. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]

-

Yazdanpanah, Y., & F-X, B. (2011). Darunavir: an effective protease inhibitor for HIV-infected patients. Expert Review of Anti-infective Therapy, 9(6), 631-643. [Link]

-

ResearchGate. (2008). Darunavir: Pharmacokinetics and drug interactions. ResearchGate. [Link]

-

World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Darunavir / Ritonavir. WHO Prequalification Unit. [Link]

-

Wikipedia. (n.d.). Alprazolam. Wikipedia. [Link]

Sources

- 1. Darunavir - Wikipedia [en.wikipedia.org]

- 2. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darunavir: an effective protease inhibitor for HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 6. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. extranet.who.int [extranet.who.int]

- 12. Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]

- 16. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological profile of 4-Hydroxy Darunavir, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. A thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on the specific mechanism of action, binding kinetics, and antiviral potency of this compound. While the parent compound, Darunavir, is extensively characterized, its metabolites remain largely unexplored territories.

This guide, therefore, adopts a forward-looking, field-proven perspective. It is structured not as a retrospective summary of established facts, but as a strategic framework for pioneering research in this area. We will first establish a robust understanding of Darunavir's mechanism of action as a foundational benchmark. Subsequently, we will delineate a comprehensive, multi-pronged research plan, complete with detailed experimental protocols, to fully characterize the inhibitory potential of this compound. This document is designed to empower research teams to systematically investigate this metabolite, thereby contributing novel insights to the field of antiretroviral drug development.

Part 1: The Foundational Benchmark: Understanding Darunavir

Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor, lauded for its high potency and a formidable genetic barrier to the development of drug resistance.[1][2] Its mechanism of action is centered on the potent and selective inhibition of the viral protease, an enzyme indispensable for the cleavage of viral Gag and Gag-Pol polyproteins.[1][3] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[3]

The remarkable efficacy of Darunavir is attributed to its unique molecular structure, which facilitates extensive hydrogen bonding with the backbone of the HIV-1 protease active site.[4] This high-affinity binding, with a dissociation constant (Kd) in the picomolar range, is a key contributor to its potent antiviral activity against both wild-type and multi-drug resistant HIV-1 strains.[2]

Metabolic Pathway of Darunavir to this compound

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[6] The formation of this compound occurs via this CYP3A4-mediated hydroxylation.[5] To enhance its therapeutic efficacy, Darunavir is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor. This "boosting" significantly reduces the metabolism of Darunavir, leading to higher plasma concentrations and a prolonged half-life of approximately 15 hours.[5][6]

Diagram 1: Metabolic Pathway of Darunavir

Caption: CYP3A4-mediated metabolism of Darunavir and its inhibition by Ritonavir.

Part 2: A Proposed Research Framework for Characterizing this compound

Given the dearth of specific data on this compound, a systematic investigation is warranted. The following proposed research plan outlines a logical progression of in silico, in vitro, and cell-based assays to comprehensively define its mechanism of action.

In Silico Modeling: Predicting Binding Affinity

The initial step in characterizing this compound should involve computational modeling to predict its binding affinity for the HIV-1 protease active site. This approach provides a cost-effective and rapid preliminary assessment.

Experimental Protocol: Molecular Docking Simulation

-

Protein Preparation:

-

Obtain the crystal structure of wild-type HIV-1 protease in complex with Darunavir from the Protein Data Bank (PDB).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and optimize its geometry using a computational chemistry program.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site based on the co-crystallized Darunavir.

-

Perform molecular docking of this compound into the prepared HIV-1 protease active site using a validated docking program (e.g., AutoDock, Glide).

-

Repeat the docking for the parent compound, Darunavir, as a control.

-

-

Analysis:

-

Analyze the predicted binding poses and scoring functions for both ligands.

-

Compare the predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with those of Darunavir.

-

Diagram 2: In Silico Evaluation Workflow

Caption: Workflow for in silico prediction of binding affinity.

In Vitro Enzymatic Assays: Quantifying Inhibitory Potency

Following in silico predictions, the direct inhibitory activity of this compound against purified HIV-1 protease must be quantified through enzymatic assays.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

-

Reagent Preparation:

-

Express and purify recombinant HIV-1 protease.

-

Synthesize or procure this compound and a fluorogenic HIV-1 protease substrate.

-

Prepare a stock solution of this compound and Darunavir (as a positive control) in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of this compound or Darunavir.

-

Add a fixed concentration of purified HIV-1 protease to each well and incubate briefly.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cell-Based Assays: Determining Antiviral Activity

The ultimate measure of an antiretroviral compound's efficacy is its ability to inhibit viral replication in a cellular context.

Experimental Protocol: HIV-1 Replication Assay in T-Cell Lines

-

Cell Culture:

-

Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) in appropriate media.

-

-

Antiviral Assay:

-

Seed the T-cells in a 96-well plate.

-

Add serial dilutions of this compound and Darunavir (as a control) to the wells.

-

Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

-

Quantification of Viral Replication:

-

Measure the extent of viral replication using a suitable method, such as:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

MTT Assay: Assess cell viability, as HIV-1 infection leads to cytopathic effects.

-

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication (or protection from cytopathic effects) against the logarithm of the drug concentration.

-

Determine the EC50 value (the concentration of the drug that inhibits viral replication by 50%).

-

Biophysical Assays: Characterizing Binding Kinetics

To gain a deeper understanding of the interaction between this compound and HIV-1 protease, it is crucial to determine the kinetics of binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation:

-

Immobilize purified HIV-1 protease onto a sensor chip surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (and Darunavir as a control) over the sensor chip surface.

-

Monitor the association and dissociation of the analyte in real-time by measuring changes in the refractive index at the chip surface.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Diagram 3: Comprehensive Experimental Workflow

Caption: A multi-faceted approach to characterizing this compound.

Part 3: Data Synthesis and Interpretation

The data generated from the proposed research plan will enable a direct comparison of the inhibitory and antiviral properties of this compound with its parent compound, Darunavir.

Table 1: Proposed Comparative Data Summary for this compound

| Parameter | Darunavir (Reference) | This compound (To Be Determined) |

| In Silico | ||

| Predicted Binding Energy (kcal/mol) | - | - |

| In Vitro | ||

| IC50 (nM) | - | - |

| Ki (pM) | - | - |

| Cell-Based | ||

| EC50 (nM) | 1-5[2] | - |

| Biophysical | ||

| ka (M⁻¹s⁻¹) | - | - |

| kd (s⁻¹) | - | - |

| KD (pM) | 4.5[2] | - |

The results of these studies will be pivotal in determining the clinical significance of this compound. Should this metabolite exhibit potent anti-HIV activity, it could contribute to the overall therapeutic effect of Darunavir. Conversely, if it is found to be inactive, it would still be valuable information for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Conclusion

The study of this compound's mechanism of action represents a significant and underexplored area in HIV research. This technical guide provides a robust and scientifically sound framework for elucidating the inhibitory and antiviral properties of this key metabolite. By systematically applying the in silico, in vitro, and cell-based methodologies outlined herein, the scientific community can fill a critical knowledge gap and gain a more complete understanding of the pharmacology of Darunavir and its metabolites. This, in turn, will contribute to the ongoing efforts to optimize antiretroviral therapy and combat the global HIV/AIDS epidemic.

References

-

Ghosh, A. K., et al. (2016). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Chemical Communications, 52(78), 11575-11587. [Link]

-

Ghosh, A. K., et al. (2006). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorganic & Medicinal Chemistry, 14(22), 7584-7590. [Link]

-

Patsnap. (2024). What is the mechanism of Darunavir? Patsnap Synapse. [Link]

-

Rittweger, M., & Arasteh, K. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 46(9), 739-756. [Link]

-

King, N. M., et al. (2012). Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. Journal of the American Chemical Society, 134(1), 772-778. [Link]

-

Koh, Y., et al. (2007). Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier. Journal of Virology, 81(24), 13845-13851. [Link]

-